Chlorodi(isopropyl)silane

描述

Contextualization within Organosilicon Chemistry

Organosilicon chemistry is the study of compounds that possess carbon-silicon bonds. wikipedia.org These organosilicon compounds are often analogous to conventional organic compounds in that they are typically colorless, flammable, hydrophobic, and stable in air. wikipedia.org The field of organosilicon chemistry has grown significantly since its beginnings, becoming a vital area of research with wide-ranging applications. iust.ac.ir

The fundamental structure of most organosilicon compounds involves a tetravalent silicon atom with a tetrahedral geometry. wikipedia.orgiust.ac.ir A key distinction from carbon chemistry is the nature of the silicon-carbon bond, which is longer and weaker than a carbon-carbon bond. wikipedia.org This bond is also polarized towards the carbon atom due to carbon's higher electronegativity (2.55 vs. Si 1.90). wikipedia.org This polarization makes the silicon atom susceptible to nucleophilic attack. wikipedia.org Organosilicon compounds, including chlorodi(isopropyl)silane, are integral to various fields, serving as intermediates and reagents in the synthesis of pharmaceuticals and advanced materials like silicones and polysiloxanes. numberanalytics.com

Foundational Principles of Organosilane Reactivity

The reactivity of organosilanes is largely dictated by the substituents attached to the silicon atom and the reaction conditions. numberanalytics.com Organosilanes typically feature two types of reactive sites: an organofunctional group and a hydrolyzable group. researchgate.net The silicon-chlorine bond in chlorosilanes like this compound is a key functional group that dictates much of its reactivity.

A primary reaction pathway for many organosilanes is hydrolysis, where the compound reacts with water. dakenchem.com This process, which can be catalyzed by acids or bases, involves the cleavage of hydrolyzable bonds (like Si-Cl) to form silanols (Si-OH). researchgate.netrussoindustrial.ru These silanols can then undergo condensation to form stable siloxane (Si-O-Si) bonds, which is the foundational chemistry for the formation of silicone polymers. researchgate.netrussoindustrial.ru

The reactivity of silanes is also heavily influenced by steric effects of the groups attached to the silicon atom and the nature of the leaving groups. open.ac.uk The presence of a hydrogen atom on the silicon in hydrosilanes, such as this compound, imparts unique reactivity. The Si-H bond has a weakly hydridic character, making these compounds less reactive and more selective reducing agents compared to others. gelest.com The reactivity can be modulated by the electronic and steric nature of the other substituents on the silicon atom. gelest.com

Scope and Significance of this compound in Academic Inquiry

This compound, also known by the synonym diisopropylchlorosilane, holds a significant position in modern organic synthesis. sigmaaldrich.comlookchem.com It is primarily utilized as a silylating agent, a process that introduces a silyl (B83357) group into a molecule. ontosight.ai This is a common strategy for protecting hydroxyl groups in alcohols and phenols during multi-step syntheses. ontosight.ai

The compound's utility extends to specific, stereoselective transformations. For instance, it is employed as a reducing agent for the conversion of β-hydroxy ketones into anti-1,3 diols in a diastereoselective manner. lookchem.com This provides a valuable method for synthesizing chiral 1,3-diols with controlled stereochemistry. lookchem.com Further applications include its use in a silylation-reduction-allylation sequence to convert β-hydroxy esters to homoallylic-substituted 1,3-diols and in the silylation-hydrosilation-oxidation of allyl alcohols to form 1,3-diols. lookchem.com

The synthesis of this compound itself can be achieved through the reaction of isopropylmagnesium chloride with trichlorosilane (B8805176). lookchem.comgoogle.com A method using tetrahydrofuran (B95107) as a solvent instead of ether has been developed to allow for larger scale production. google.com

Interactive Data Table for this compound

| Property | Value | Source |

| Molecular Formula | C6H15ClSi | ontosight.ailookchem.com |

| Molecular Weight | 150.72 g/mol | sigmaaldrich.comlookchem.com |

| CAS Number | 2227-29-4 | sigmaaldrich.comnih.gov |

| Appearance | Colorless liquid | ontosight.ailookchem.com |

| Boiling Point | 58-60 °C at 50 mmHg | sigmaaldrich.comlookchem.com |

| Density | 0.883 g/mL at 25 °C | lookchem.com |

| Refractive Index | n20/D 1.429 | sigmaaldrich.comlookchem.com |

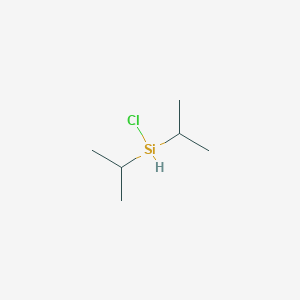

| Linear Formula | [(CH3)2CH]2SiHCl | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

chloro-di(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClSi/c1-5(2)8(7)6(3)4/h5-6,8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXYLRTYLIHXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[SiH](C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227-29-4 | |

| Record name | Chlorobis(1-methylethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Chlorodi Isopropyl Silane and Analogous Organochlorosilanes

Grignard Reagent-Mediated Synthetic Pathways

The Grignard reaction is a cornerstone for the formation of silicon-carbon bonds and a principal method for synthesizing chlorodi(isopropyl)silane. gelest.com This pathway involves the reaction of a Grignard reagent, in this case, isopropylmagnesium chloride, with a silicon halide precursor, typically trichlorosilane (B8805176). google.comlookchem.com The generalized reaction is versatile, but control over the degree of alkylation is crucial to maximize the yield of the desired di-substituted product. gelest.comacs.org

Optimization of Reaction Conditions and Solvent Systems in Grignard Synthesis

The efficiency and selectivity of the Grignard synthesis of this compound are highly dependent on the reaction conditions, particularly the solvent system. Historically, diethyl ether was a common solvent for Grignard reactions; however, its use presents challenges for industrial-scale production due to its high flammability and volatility. google.comacs.org

A significant improvement in the synthesis involves the substitution of ether with tetrahydrofuran (B95107) (THF). google.com THF is a more suitable solvent for less reactive halides and can stabilize the Grignard reagent, facilitating a smoother reaction. leah4sci.com A patented method describes the synthesis of this compound with yields between 50-75% and purity of 95.0-99.0% using THF. The process involves the dropwise addition of a trichlorosilane and n-hexane mixture to the isopropylmagnesium chloride Grignard reagent at low temperatures (-10 to -30 °C). google.com The choice of solvent is critical, as substitution is generally more facile in THF compared to diethyl ether. gelest.com

Further optimization can be achieved in the workup step. It has been reported that quenching the reaction with concentrated hydrochloric acid can increase the yield of this compound to as high as 70–80%. lookchem.com The temperature control during the addition of reagents is also vital; the reaction is highly exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products. google.com

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Grignard Reagent | Isopropylmagnesium chloride | Provides the isopropyl nucleophile for substitution on the silicon center. | google.comlookchem.com |

| Silicon Source | Trichlorosilane (SiHCl3) | Reacts with two equivalents of the Grignard reagent to form the target compound. | google.comlookchem.com |

| Solvent System | Tetrahydrofuran (THF) | Improves scalability and safety over diethyl ether; enhances reaction facility. | gelest.comgoogle.com |

| n-Hexane | Used as a co-solvent with trichlorosilane during addition and for washing the filter cake. | google.com | |

| Temperature | -30°C to 0°C during addition | Controls the highly exothermic reaction, minimizing side product formation. | google.com |

| Workup | Quenching with concentrated HCl | Can potentially increase product yield to 70-80%. | lookchem.com |

Regioselective Considerations in Alkyl Group Introduction

A significant challenge in the Grignard synthesis of organochlorosilanes is controlling the degree of substitution. The reaction of a Grignard reagent with a silicon tetrahalide (like SiCl₄) or trichlorosilane can yield a mixture of products (RSiCl₃, R₂SiCl₂, R₃SiCl, and R₄Si). acs.org The susceptibility of chlorosilanes to nucleophilic attack generally decreases as more alkyl groups are added. acs.org

To favor the formation of the dialkylated product, this compound, the stoichiometry of the reactants must be carefully controlled. A molar ratio of approximately 2:1 of the Grignard reagent to trichlorosilane is theoretically required. google.com However, in practice, reaction protocols often employ a slight excess of the Grignard reagent. google.com

The order of addition is another critical factor for controlling selectivity. Adding the silane (B1218182) to the Grignard reagent (normal addition) tends to favor fully substituted products. Conversely, adding the Grignard reagent to the silane (reverse addition) is the preferred method when partial substitution is desired, as it helps to avoid over-alkylation by keeping the silane in excess throughout the addition. gelest.com For this compound, the patented method specifies the addition of the trichlorosilane solution to the Grignard reagent, suggesting that with careful temperature and concentration control, this "normal addition" can still yield the desired di-substituted product effectively. google.com The steric hindrance of the bulky isopropyl groups also plays a role, making the third substitution less favorable compared to smaller alkyl groups like methyl. kirj.ee

Direct Process Approaches to Chlorosilane Formation

The Direct Process, also known as the Müller-Rochow process, is the predominant industrial method for synthesizing methylchlorosilanes and can be adapted for other alkylchlorosilanes. researchgate.netwikipedia.org This process involves the direct reaction of an alkyl halide with elemental silicon at high temperatures in the presence of a catalyst. wikipedia.org

Catalytic Systems for Silicon-Halide Bond Formation

The Direct Process relies heavily on catalytic systems to facilitate the reaction between silicon and an organic halide. Copper is the most crucial catalyst. mdpi.com It is typically used in the form of copper metal, cuprous chloride (CuCl), or other copper compounds. researchgate.netmdpi.com The catalyst's role is to create active sites on the silicon surface, forming a copper-silicon alloy or contact mass where the reaction occurs. mdpi.com

In addition to copper, various promoters are often used to enhance the reaction's rate and selectivity. Zinc and tin are common promoters that can have a synergistic effect, significantly improving the yield of the desired dichlorosilane (B8785471) product. researchgate.netmdpi.com The catalyst system can influence the distribution of products. For instance, in the direct synthesis of isopropyldichlorosilane (a related compound), a copper catalyst was used, and the addition of hydrogen chloride as a co-reactant was found to improve the production of the desired Si-H containing silane. researchgate.net

Research has shown that catalyst characteristics such as particle size, method of preparation, and the specific copper compound used can all impact catalytic efficiency. mdpi.com For example, highly crystalline cupric chloride with a 2D flake structure has been shown to be an effective catalyst. mdpi.com

Influence of Co-reactants and Reactor Design on Direct Synthesis

Co-reactants and reactor design are critical parameters in the direct synthesis of chlorosilanes. acs.org In the synthesis of isopropyldichlorosilane, feeding a gaseous mixture of isopropyl chloride and hydrogen chloride (HCl) to the silicon-copper contact mass was shown to be effective. researchgate.net The HCl acts as a co-reactant that suppresses the decomposition of the isopropyl chloride and improves the yield of the target product. researchgate.net The optimal molar ratio of isopropyl chloride to HCl was found to be 1:0.5. researchgate.net

Fluidized-bed reactors are the standard for large-scale chlorosilane production. researchgate.netpensoft.net These reactors provide excellent heat and mass transfer, which is crucial for controlling the highly exothermic reaction. google.com The reactor design, including features like internal cooling systems and gas distributors, significantly impacts performance. pensoft.netgoogle.com For example, a multistage fluidized bed reactor allows for different compositions of reaction gas in various zones, enabling better process control. pensoft.net The temperature must be carefully controlled, typically between 280 and 350 °C, as it strongly affects both the reaction rate and the selectivity towards the desired product. researchgate.netresearchgate.net

| Parameter | Condition/Component | Influence on Synthesis | Reference |

|---|---|---|---|

| Primary Reactant | Metallurgical Grade Silicon (Si) | Source of silicon atoms. | researchgate.net |

| Organic Halide | Isopropyl Chloride | Provides the isopropyl groups. | researchgate.net |

| Co-reactant | Hydrogen Chloride (HCl) | Improves yield and suppresses side reactions. | researchgate.net |

| Catalyst | Copper (e.g., CuCl) | Essential for activating the silicon surface. | researchgate.netmdpi.com |

| Promoters | Zinc, Tin | Enhance reaction rate and selectivity. | researchgate.net |

| Reactor Type | Fluidized-Bed Reactor | Ensures efficient heat and mass transfer, crucial for process control. | researchgate.netpensoft.net |

| Temperature | ~220-350°C | Strongly influences reaction rate and product distribution. | researchgate.netresearchgate.net |

Advanced Synthetic Strategies and High-Yield Preparations

Beyond the traditional Grignard and Direct Process routes, several advanced strategies have been developed for the synthesis of chlorosilanes, aiming for higher yields, greater selectivity, or novel reactivity.

One high-yield preparation of triisopropylchlorosilane, a related sterically hindered silane, involves a two-step process. First, triisopropylsilane (B1312306) is oxidized to triisopropylsilanol. This intermediate is then reacted with hydrogen chloride gas under cold conditions (-5 to 5 °C) to produce triisopropylchlorosilane with a purity of over 99%. google.com This method avoids harsh conditions and provides excellent control over the final product's purity.

Catalytic hydrogenolysis represents another advanced approach. This method can convert chlorosilanes or silyl (B83357) triflates into hydrosilanes under mild conditions using a ruthenium-based catalyst. goettingen-research-online.de By carefully selecting the starting materials, such as a mixture of dichlorosilanes and silyl triflates, it is possible to synthesize valuable hydrochlorosilanes with high selectivity. goettingen-research-online.de

More recent developments in C-Si bond formation include nickel-catalyzed cross-coupling reactions. These methods can couple silicon nucleophiles with alkyl halides, including sterically hindered tertiary halides, under remarkably mild conditions (e.g., -20 °C) using a simple nickel catalyst without an added ligand. nih.govcaltech.edu While primarily demonstrated for alkylsilanes, this strategy represents a modern and powerful tool for creating silicon-carbon bonds that could potentially be adapted for chlorosilane synthesis.

Finally, the use of specialized catalysts like molecular sieves (e.g., Na-ZSM-5) has been shown to effectively catalyze the reaction between silane (SiH₄) and HCl to produce monochlorosilane and dichlorosilane. google.com This demonstrates the potential of solid acid catalysts to provide direct and selective routes to specific chlorosilane products under controlled conditions.

Oxidative Routes to Silanols as Intermediates

An alternative synthetic strategy to organochlorosilanes involves the oxidation of hydrosilanes to silanols, which are then subsequently converted to the target chlorosilanes. The oxidation of silanes to silanols is a crucial transformation, as silanols are versatile intermediates. nih.gov

Recent advancements have focused on developing catalytic systems for the selective oxidation of Si-H bonds. Earth-abundant metal catalysts, particularly those based on manganese, have shown high efficacy. For example, the complex [MnBr(CO)5] has been demonstrated to be a highly active precatalyst for the selective oxidation of primary and secondary silanes to the corresponding silanols using water as the oxidant. nih.govrsc.org This process operates under neutral conditions and avoids the formation of undesired siloxane byproducts. nih.govrsc.org The reaction mechanism is proposed to involve the initial formation of a bromosilane (B8379080) and a manganese hydride species, followed by hydrolysis of the Si-Br bond to yield the silanol (B1196071). nih.gov

Another effective method utilizes a different manganese complex in conjunction with hydrogen peroxide (H2O2) as the oxidant. liv.ac.uk This system is notable for its mild reaction conditions, rapid conversions, and the absence of waste byproducts. It is effective for a wide range of organosilanes, including sterically hindered variants, and can be used for gram-scale synthesis with low catalyst loading. liv.ac.uk

Once the silanol intermediate (e.g., triisopropylsilanol) is formed, it can be converted to the corresponding chlorosilane. This is often achieved by reacting the silanol with a chlorinating agent, such as hydrogen chloride, in the presence of a suitable catalyst. chemicalbook.com

Table 3: Catalytic Oxidation of Hydrosilanes to Silanols

| Hydrosilane Substrate | Catalyst System | Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Secondary Silanes | [MnBr(CO)5] | H₂O | Secondary Silanols | Good to Excellent | nih.govrsc.org |

| Dihydrophenylsilane | Manganese Complex | H₂O₂ | Diphenylsilanediol | 94 | liv.ac.uk |

| Triphenylsilane | Manganese Complex | H₂O₂ | Triphenylsilanol | Excellent | liv.ac.uk |

Stereochemical Control in Organosilane Synthesis

Achieving stereochemical control in the synthesis of chiral, silicon-stereogenic organosilanes is a significant challenge in organosilicon chemistry. Unlike carbon chemistry, nucleophilic substitution at a tetrahedral silicon center can proceed with either retention or inversion of configuration, making stereochemical outcomes more complex to predict and control. osti.gov

Significant progress has been made in the catalytic asymmetric synthesis of Si-stereogenic compounds. One notable approach is the desymmetrizing carbon-carbon bond-forming reaction of symmetrical bis(methallyl)silanes with phenols, catalyzed by newly developed imidodiphosphorimidate (IDPi) organocatalysts. nih.gov This atom-economic reaction produces structurally diverse silyl ethers with high enantioselectivity. These chiral silyl ethers can then be converted into other valuable Si-stereogenic silanes, such as hydrosilanes and quaternary silanes, often with retention of configuration. nih.gov

Other strategies for stereocontrol include:

Diastereoselective Synthesis : Building upon existing chiral centers in a molecule to influence the stereochemistry of the newly formed silicon center.

Kinetic Resolution : Using transition metal or enzyme catalysis to selectively react with one enantiomer of a racemic silane mixture, leaving the other enantiomer enriched. nih.gov

Cleavage with Stereochemical Control : The Haller-Bauer cleavage of optically active α-silyl phenyl ketones has been used for the asymmetric synthesis of chiral C-centered organosilanes. acs.org

These methods represent key advancements in accessing enantiopure organosilanes, which have potential applications in asymmetric catalysis and materials science. osti.govnih.gov

Reaction Mechanisms and Chemical Transformations Involving Chlorodi Isopropyl Silane

Silylation Reactions and Protective Group Chemistry

The primary application of chlorodi(isopropyl)silane in organic synthesis is as a silylating agent to protect hydroxyl groups. The di(isopropyl)silyl (DIPS) group offers a distinct stability profile compared to other common silyl (B83357) ethers, owing to the steric hindrance provided by the isopropyl substituents.

Silylation Mechanism The silylation of a hydroxyl group with this compound proceeds via a nucleophilic substitution reaction at the silicon center. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic silicon atom. This reaction is typically performed in the presence of a weak, non-nucleophilic base, such as a tertiary amine (e.g., triethylamine) or imidazole (B134444), which serves to neutralize the hydrogen chloride (HCl) byproduct. csbsju.edulibretexts.org The formation of HCl would otherwise lead to an equilibrium and potentially cause acid-catalyzed side reactions. google.com

The mechanism involves two key steps:

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen attacks the partially positive silicon atom of the this compound.

Deprotonation and Chloride Expulsion: The base removes the proton from the hydroxyl group, and concurrently, the chloride ion is expelled as a leaving group. This results in the formation of a di(isopropyl)silyl ether and the corresponding ammonium (B1175870) hydrochloride salt.

The bulky nature of the isopropyl groups influences the rate of this reaction, making it slower than with less hindered chlorosilanes like trimethylsilyl (B98337) chloride.

Desilylation Mechanism The removal of the silyl protecting group, or desilylation, is as crucial as its installation. The di(isopropyl)silyl ether can be cleaved under specific conditions to regenerate the original hydroxyl group. The most common method for cleaving silyl ethers involves the use of a fluoride (B91410) ion source. harvard.edu This is due to the exceptionally high strength of the silicon-fluorine (Si-F) bond (bond energy ~142 kcal/mol) compared to the silicon-oxygen (Si-O) bond (~112 kcal/mol). thieme-connect.de

Reagents commonly used for this purpose include:

Tetrabutylammonium fluoride (TBAF)

Hydrofluoric acid (HF), often in a complex with pyridine (B92270) or in an acetonitrile (B52724) solution. harvard.edugelest.com

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) harvard.edu

The mechanism involves the fluoride ion acting as a potent nucleophile that attacks the silicon atom, leading to the cleavage of the Si-O bond. The stability of silyl ethers to acidic or basic conditions varies significantly, which allows for selective deprotection. The steric bulk of the alkyl groups on the silicon atom is a major determinant of this stability.

| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis (Increasing Stability →) |

|---|---|---|

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

This table illustrates the general trend in stability for common silyl ethers. The di(isopropyl)silyl group's stability is expected to be significant, falling in the range between TES and TIPS, offering a useful intermediate level of reactivity.

The steric hindrance imparted by the two isopropyl groups on this compound allows for the selective silylation of hydroxyl groups in polyfunctional molecules. This selectivity is primarily based on the steric accessibility of the hydroxyl group. Consequently, this compound can differentiate between primary, secondary, and tertiary alcohols.

Primary vs. Secondary Alcohols: Less sterically hindered primary alcohols react preferentially over more hindered secondary and tertiary alcohols. This allows for the protection of a primary hydroxyl group while leaving a secondary one available for subsequent reactions.

Chemoselectivity: In molecules containing different types of hydroxyl groups (e.g., alcoholic vs. phenolic), selective protection can often be achieved by carefully controlling reaction conditions. However, steric factors remain the dominant influence. harvard.edu

This controlled reactivity is highly valuable in multi-step syntheses of complex molecules, where the differential protection of multiple hydroxyl groups is a common strategic challenge. nih.gov

Nucleophilic Substitution and Addition Reactions at the Silicon Center

The reactivity of this compound is dominated by the chemistry of the silicon-chlorine bond.

The silicon-chlorine (Si-Cl) bond is highly polarized due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarization results in a substantial partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the chlorine atom. researchgate.net This inherent polarity makes the silicon atom a strong electrophilic center, rendering it highly susceptible to attack by a wide range of nucleophiles. noaa.govwikipedia.org This electrophilicity is the fundamental reason for its utility as a silylating agent and its reactivity towards other nucleophilic species.

This compound readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by another nucleophile. This process is a form of ligand exchange at the silicon center. d-nb.infomdpi.com

Key reactions with various nucleophiles include:

Hydrolysis: In the presence of water, this compound is rapidly hydrolyzed to form the corresponding silanol (B1196071), di(isopropyl)silanol, and hydrogen chloride. csbsju.edu If a dichlorosilane (B8785471) were used, this reaction could lead to the formation of silicone polymers. libretexts.org

Reaction with Organometallic Reagents: It reacts with strong carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) to form new silicon-carbon bonds. wikipedia.orgorganic-chemistry.org This is a fundamental method for synthesizing more complex organosilanes with specific alkyl or aryl groups attached to the silicon. For example, the reaction with isopropylmagnesium chloride can be used to synthesize triisopropylsilane (B1312306). google.com

Reaction with Amines: Amines can act as nucleophiles to displace the chloride, forming silylamines.

Reduction: Reaction with hydride reagents, such as lithium aluminum hydride (LiAlH₄), reduces the Si-Cl bond to a silicon-hydride (Si-H) bond, yielding di(isopropyl)silane.

The versatility of these substitution reactions makes this compound a key starting material for a variety of di(isopropyl)silyl-containing compounds. rsc.org

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alcohol (ROH) | Ethanol | Silyl Ether (R-O-Si(iPr)₂) |

| Water (H₂O) | Water | Silanol (HO-Si(iPr)₂) |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Organosilane (CH₃-Si(iPr)₂) |

| Hydride (H⁻) | Lithium Aluminum Hydride (LiAlH₄) | Silyl Hydride (H-Si(iPr)₂) |

Beyond its role as a simple protecting group, the di(isopropyl)silyl moiety can be introduced into a molecule to facilitate subsequent chemical transformations. thieme-connect.com

One notable application is in directed reactions. The silyl group, once attached to the molecule as a silyl ether, can be used to direct a catalyst or reagent to a specific nearby location, enabling site-selective functionalization of otherwise unreactive C-H bonds. snnu.edu.cnescholarship.org

A specific example of the silyl group's role in functionalization is the intramolecular hydrosilylation of β-diisopropylsilyloxy esters. In this process, the ester is first converted to a di(isopropyl)silyl ether. This intermediate can then be transformed into a silyl hydride, which subsequently participates in an intramolecular reduction of the ester group to an aldehyde. This method is exceptionally mild and proceeds with high yield. lookchem.com This demonstrates how the silyl group can act as a temporary tether and a source of a reactive species for a specific, targeted transformation.

Hydrolysis and Condensation Pathways of this compound

The hydrolysis of this compound is a fundamental process that initiates a cascade of chemical transformations, ultimately leading to the formation of siloxanes. This process begins with the conversion of the chlorosilane to a silanol, which can then undergo self-condensation.

Kinetics and Thermodynamics of Silanol Formation

The hydrolysis of chlorosilanes, such as this compound, to form silanols (R₃SiOH) is a reaction influenced by several factors. The initial step involves the nucleophilic attack of a water molecule on the silicon atom. encyclopedia.pub This reaction is generally exothermic and proceeds relatively quickly, especially in the presence of moisture. dakenchem.com

The kinetics of this hydrolysis are significantly affected by the pH of the solution. The reaction is slowest at a neutral pH of 7 and is markedly accelerated by either acidic or alkaline conditions. cfmats.com In acidic media, protonation of the leaving group (in this case, the chloro group) facilitates its departure. Under alkaline conditions, the nucleophilic hydroxyl ion directly attacks the silicon center. nih.gov Temperature also plays a crucial role; higher temperatures increase the reaction rate in accordance with the Arrhenius law. encyclopedia.pub The solubility of the silane (B1218182) in the aqueous medium is another determinant of the hydrolysis rate. cfmats.com

Self-Condensation and Polysiloxane Network Formation

Following the formation of di(isopropyl)silanol, subsequent condensation reactions occur. gelest.com This self-condensation involves the reaction between two silanol molecules to form a siloxane bond (Si-O-Si) and a molecule of water. nih.gov Alternatively, a silanol can react with an unhydrolyzed chlorosilane molecule to produce a siloxane and hydrogen chloride.

This condensation process can continue, leading to the formation of linear, cyclic, or branched polysiloxanes. instras.com The structure of the resulting polysiloxane network is influenced by reaction conditions such as the concentration of reactants, temperature, and the presence of catalysts. google.com Acid-catalyzed conditions tend to favor the formation of linear polymers and branched polysiloxanes, while base catalysis often leads to more cross-linked structures, sometimes resulting in gels. instras.com The steric bulk of the isopropyl groups on the silicon atom will influence the rate and extent of condensation, potentially favoring the formation of smaller cyclic or linear oligomers over highly cross-linked networks.

Environmental and Catalytic Factors Influencing Hydrolysis

Several environmental and catalytic factors can influence the rate and pathway of this compound hydrolysis.

Environmental Factors:

Water Content: The concentration of water is a primary factor; an increase in water concentration generally accelerates the hydrolysis rate. dakenchem.com

Temperature: Higher temperatures provide the necessary activation energy for bond breaking and formation, thus speeding up the reaction. dakenchem.com

Solvent: The choice of solvent can affect the solubility of the silane and the stability of intermediates, thereby influencing the reaction kinetics. nih.gov

Catalytic Factors:

pH: As mentioned, both acids and bases catalyze the hydrolysis of silanes. cfmats.com

Lewis Acids: Lewis acids can coordinate to the chlorine atom, making it a better leaving group and thus accelerating the hydrolysis. google.com Rare earth metal salts, such as europium(III) triflate, have been shown to be effective catalysts for silane hydrolysis. google.com

Lewis Bases: Lewis bases can activate the silicon center, making it more susceptible to nucleophilic attack. soci.org

| Factor | Effect on Hydrolysis Rate | Reference |

| High Water Concentration | Increases | dakenchem.com |

| High Temperature | Increases | encyclopedia.pubdakenchem.com |

| Acidic or Alkaline pH | Increases | cfmats.comnih.gov |

| Lewis Acid Catalysts | Increases | google.com |

| Lewis Base Catalysts | Increases | soci.org |

Hypervalent Silicon Intermediates and Enhanced Reactivity

The ability of silicon to expand its coordination sphere beyond the typical four bonds to form hypervalent intermediates is a key aspect of its chemistry. lsu.edu These hypervalent species play a significant role in the reactivity of organosilanes, including this compound.

Formation and Stability of Penta- and Hexavalent Silanes

Silicon, being in the third period of the periodic table, has accessible d-orbitals that can participate in bonding, allowing for the formation of hypervalent compounds with five (pentacoordinate) or six (hexacoordinate) substituents. soci.org The formation of these hypervalent species often occurs through the addition of an anion (like fluoride, alkoxide, or hydride) or the coordination of a neutral electron donor to a tetravalent silane. lsu.edu

The stability of these hypervalent silanes is influenced by the nature of the ligands attached to the silicon atom. Electronegative substituents, such as halogens or oxygen-containing groups, enhance the stability of hypervalent silicon compounds. soci.orgu-tokyo.ac.jp The geometry of pentacoordinate silicon is typically trigonal bipyramidal, while hexacoordinate silicon adopts an octahedral geometry. u-tokyo.ac.jp

For instance, the reaction of SiF₄ with a bulky N-heterocyclic carbene can lead to the formation of stable neutral penta- and hexacoordinate complexes. researchgate.net Similarly, chelation with bidentate or tridentate ligands can effectively stabilize hypercoordinate silicon compounds. doi.org

Role of Hypervalency in Activating Silicon Centers

The formation of hypervalent intermediates significantly enhances the reactivity of the silicon center. lsu.edu When silicon becomes hypervalent, its Lewis acidity increases, making it more susceptible to nucleophilic attack. u-tokyo.ac.jp This activation is central to many reactions involving organosilanes.

In the context of hydrolysis, the attack of water on this compound can be envisioned as proceeding through a pentacoordinate intermediate. nih.gov The coordination of a catalyst, such as a Lewis base, can facilitate the formation of this hypervalent intermediate, thereby lowering the activation energy of the reaction. soci.org

Hydrosilylation and Silane Addition Reactions to Unsaturated Substrates

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. This compound, as a reactive silane, participates in these transformations with various unsaturated substrates like olefins and acetylenes. The mechanisms, regioselectivity, and stereoselectivity of these reactions are highly dependent on the catalytic system employed and the nature of the substrate.

Mechanistic Investigations of Si-H Addition to Olefins and Acetylenes

The addition of the Si-H bond of this compound to carbon-carbon multiple bonds can proceed through several mechanistic pathways, primarily dictated by the method of initiation (thermal, radical, or metal-catalyzed).

In metal-catalyzed hydrosilylation , which is the most common and controlled method, the mechanism often involves the catalytic cycle of a transition metal complex. For palladium catalysts, a crucial step is the oxidative addition of the Si-H bond to the low-valent metal center (e.g., Pd(0)). nih.govsemanticscholar.org Mechanistic studies suggest this proceeds via a concerted pathway, beginning with the formation of a σ-complex intermediate between the silane and the metal, followed by the cleavage of the Si-H bond to form a silyl-metal-hydride species. nih.gov The reaction is often first order in the silane and can exhibit a kinetic isotope effect, supporting the rate-limiting nature of this oxidative addition step. nih.govsemanticscholar.org Studies have shown that electron-deficient silanes, such as chlorosilanes, readily undergo this oxidative addition, favoring the formation of the key silyl palladium hydride intermediate. nih.govsemanticscholar.orgpkusz.edu.cn

For ruthenium-based catalysts, a proposed mechanism involves an oxidative hydrometalation, followed by isomerization and subsequent reductive silyl migration to form the final vinylsilane product. pkusz.edu.cn The specific pathway and the energetics of the intermediates are strongly influenced by the ligands on the metal center. pkusz.edu.cn

Alternatively, free-radical addition can be initiated by peroxides or UV irradiation. This mechanism proceeds via a chain reaction involving silyl radicals. The process is governed by what is known as Farmer's rule, which is an application of the anti-Markovnikov rule to hydrosilylation. pageplace.de The silyl radical adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the more stable alkyl radical intermediate. pageplace.de This is then followed by chain transfer with another hydrosilane molecule to yield the product and regenerate the silyl radical. pageplace.de

Table 1: Key Mechanistic Steps in Catalytic Hydrosilylation

| Catalytic System | Key Mechanistic Steps | Intermediate Species | Influencing Factors |

| Palladium Complexes | Dissociation of catalyst dimer, formation of a σ-complex, oxidative addition of Si-H bond. nih.gov | 14-electron Pd monomer, σ-complex [Pd(H)(SiR₃)L₂], silyl palladium hydride. nih.gov | Electronic nature of the silane, temperature. nih.govsemanticscholar.org |

| Ruthenium Complexes | Oxidative hydrometalation, isomerization, reductive silyl migration. pkusz.edu.cn | Silyl-ruthenium hydride complexes. | Catalyst ligands (e.g., Cp vs. Cp*), alkyne substituents. pkusz.edu.cn |

| Free Radical Initiators | Initiation (silyl radical formation), propagation (addition to C=C), chain transfer. pageplace.de | Silyl radical (•SiR₃), alkyl radical intermediate. | Stability of the resulting carbon-centered radical. pageplace.de |

Regio- and Stereoselectivity in Silane Addition Reactions

The outcome of hydrosilylation reactions involving this compound is critically dependent on achieving high regio- and stereoselectivity. These selectivities are controlled by a combination of factors including the choice of catalyst, ligands, solvent, and the electronic and steric properties of the unsaturated substrate. pkusz.edu.cnsigmaaldrich.comrsc.org

Regioselectivity: The addition of the silyl group can occur at different positions of the unsaturated bond, leading to α- or β-adducts for alkynes, or Markovnikov vs. anti-Markovnikov products for alkenes.

With Alkynes: For terminal alkynes, classical platinum catalysts generally yield the trans-β-vinylsilanes. sigmaaldrich.com However, with unsymmetrical internal alkynes, controlling regioselectivity is more challenging. pkusz.edu.cn With certain ruthenium catalysts, the steric interplay between the catalyst's ligands and the alkyne's substituents dictates the regiochemistry. For instance, a less bulky ligand might favor the formation of a β-adduct where the silyl group adds to the less sterically hindered carbon of the alkyne. pkusz.edu.cn

With Alkenes: The regioselectivity often depends on the catalyst system. While free-radical additions typically give anti-Markovnikov products, some transition metal catalysts can reverse this trend. pageplace.dersc.org For example, certain cobalt pincer complexes have been shown to catalyze the Markovnikov addition of silanes to aryl alkenes, while favoring anti-Markovnikov addition for alkyl alkene substrates. rsc.org The substrate's electronic properties also play a role; for α,β-alkynylcarbonyls, the silyl group selectively adds to the position distal to the carbonyl group. sigmaaldrich.com

Stereoselectivity: Stereoselectivity refers to the geometric configuration of the resulting product, typically cis (syn-addition) or trans (anti-addition) isomers for vinylsilanes.

Control by Catalyst: The choice of metal catalyst is a primary determinant of stereochemistry. While Pt and Rh catalysts often favor the formation of trans-(E)-isomers from terminal alkynes, certain Ru-based catalysts provide access to the cis-(Z)-isomers. sigmaaldrich.com Nickel catalysts, modulated by specific phosphine (B1218219) ligands, can selectively produce either (Z)- or (E)-allylsilanes from allenes. nih.gov

Control by Ligands and Solvents: For a given metal, the ligand set can be decisive. DFT calculations and experimental evidence show that steric effects from bulky ligands are critical in governing the stereochemical outcome. pkusz.edu.cn In some cases, even the solvent polarity can influence the isomeric ratio; Wilkinson's catalyst, for example, can yield trans products in polar solvents and cis isomers in non-polar media. sigmaaldrich.com

Table 2: Factors Influencing Selectivity in Hydrosilylation

| Selectivity | Controlling Factor | Example Outcome | Reference |

| Regioselectivity | Catalyst System | Co-pincer catalyst: Markovnikov for aryl alkenes, anti-Markovnikov for alkyl alkenes. | rsc.org |

| Substrate Electronics | α,β-alkynylcarbonyls: Silyl group adds distal to the carbonyl. | sigmaaldrich.com | |

| Ligand Sterics | Ru-catalyst with bulky Cp* ligand promotes α-addition to internal alkynes. | pkusz.edu.cn | |

| Stereoselectivity | Metal Catalyst | Pt/Rh catalysts often give trans products; Ru catalysts can give cis products. | sigmaaldrich.com |

| Ligand Choice | Ni catalyst with P(DBF)Ph ligand gives (Z)-allylsilanes; with PCy₃ it gives (E)-allylsilanes. | nih.gov | |

| Solvent Polarity | Wilkinson's catalyst: trans in polar solvents, cis in non-polar solvents. | sigmaaldrich.com |

Homogeneous and Heterogeneous Mechanistic Pathways in Plasma Environments

When this compound is used as a precursor in plasma processes, such as plasma-enhanced chemical vapor deposition (PECVD), the reaction mechanisms are fundamentally different from solution-phase chemistry. The process involves a complex interplay of gas-phase (homogeneous) and surface (heterogeneous) reactions. core.ac.uknih.gov

Homogeneous Pathways (Gas Phase): In the plasma, energy is transferred to the precursor molecules, causing them to fragment. ptspaper.de This initial dissociation is a key homogeneous step. For chlorosilanes, both ion-molecule and radical-molecule interactions are considered primary mechanisms for monomer dissociation in a radiofrequency (RF) plasma. core.ac.uk The weakest bonds in the this compound molecule are expected to break first, leading to the formation of a variety of highly reactive species, including silyl radicals, ions, and other molecular fragments. core.ac.ukptspaper.de These gas-phase species can then react with each other, a process sometimes referred to as plasma polymerization, leading to the formation of higher molecular weight oligomers in the gas phase before they reach a surface. core.ac.ukptspaper.demdpi.com

Heterogeneous Pathways (Surface Reactions): The reactive species generated in the homogeneous phase are transported to the substrate surface. Here, a series of heterogeneous reactions occur, leading to film deposition. nih.gov These surface processes include:

Adsorption: Radicals and ions from the plasma adsorb onto the substrate surface.

Surface Reactions: The adsorbed species can react with the surface and with each other. This can involve recombination of radicals and ions, leading to the growth of a highly cross-linked, amorphous film. ptspaper.demdpi.com

Ablation/Etching: Simultaneously, high-energy plasma species can bombard the growing film, causing some material to be etched away.

Advanced Applications and Reagent Utility in Organic and Materials Synthesis

Role as a Versatile Silylating Reagent in Complex Organic Synthesis

The steric hindrance provided by the two isopropyl groups on the silicon atom of chlorodi(isopropyl)silane makes it a highly selective silylating agent. This selectivity is crucial in complex organic synthesis where multiple reactive functional groups may be present.

Acylsilanes are a unique class of compounds that exhibit valuable reactivity patterns, making them attractive intermediates in organic synthesis. scielo.brgoogle.com The synthesis of acylsilanes can be achieved through various methods, including the reaction of an acyl anion equivalent with a silyl (B83357) halide. organic-chemistry.org In this context, this compound can be employed to introduce the di(isopropyl)silyl moiety, leading to the formation of di(isopropyl)silyl-substituted acylsilanes.

These acylsilanes can then participate in stereoselective carbonyl functionalization reactions. The bulky di(isopropyl)silyl group can influence the stereochemical outcome of nucleophilic additions to the carbonyl carbon, leading to the formation of chiral α-hydroxy silanes with high diastereoselectivity. scielo.brmsu.edu These α-hydroxy silanes are versatile intermediates that can be further transformed into a variety of valuable chiral building blocks. scielo.br For instance, syn-α-alkoxy-(β-silyloxy)acylsilanes have been shown to undergo chelation-controlled addition reactions with Grignard reagents to produce all-syn triols with high diastereoselectivity. scielo.br

| Starting Material | Reagent | Product | Application |

| Acyl anion equivalent | This compound | Di(isopropyl)silyl-substituted acylsilane | Intermediate for stereoselective synthesis |

| Di(isopropyl)silyl-substituted acylsilane | Nucleophile (e.g., Grignard reagent) | Chiral α-hydroxy silane (B1218182) | Chiral building block |

| syn-α-alkoxy-(β-silyloxy)acylsilane | Grignard reagent | all-syn triol | Complex molecule synthesis |

Organosilanes are effective partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, which forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.orgorganic-chemistry.org The activation of the silicon-carbon bond is a crucial step in these reactions and can be achieved using a fluoride (B91410) source or by employing more reactive organosilanes. organic-chemistry.org this compound can be used to synthesize di(isopropyl)silyl derivatives that are suitable for these coupling reactions.

Recent advancements have shown that palladium catalysts can effectively mediate the cross-coupling of monochlorosilanes with Grignard reagents. nih.gov This allows for the direct utilization of chlorosilanes like this compound in the formation of C-C bonds, overcoming the high bond strength of the Si-Cl bond. nih.gov These reactions are significant as they provide access to a wide range of alkyl and aryl silanes from readily available starting materials. nih.gov For example, the palladium-catalyzed coupling of aryl halides with aryl(trialkoxy)silanes has been shown to be a general and efficient method for the synthesis of biaryls. umich.eduumich.educore.ac.uk

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product |

| Organohalide | Organodi(isopropyl)silane | Palladium catalyst | C-C coupled product |

| Aryl halide | Aryl(trialkoxy)silane | Palladium catalyst | Biaryl |

| This compound | Grignard reagent | Palladium catalyst | Alkyl or Aryl di(isopropyl)silane |

Functional Group Transformations and Chemo-Selectivity

The unique reactivity of this compound and its derivatives enables a range of functional group transformations with high chemoselectivity.

Silanes are known to participate in deoxygenative alkylation and reduction reactions of alcohols and carbonyl compounds. lsu.edulsu.edu These reactions are valuable for the selective removal of oxygen-containing functional groups. Research has demonstrated the utility of silane reagents in the indium trichloride-catalyzed deoxygenative alkylation of alcohol derivatives. lsu.edulsu.edu While these studies often use a range of silanes, the principles can be extended to reactions involving this compound. The reaction proceeds through the formation of a silyl ether intermediate, which then undergoes cleavage of the C-O bond. lsu.edu The reactivity in these deoxygenative alkylations often shows a preference for secondary, benzylic, and tertiary alcohol precursors. lsu.edulsu.edu

In the context of reductions, silanes are used as reducing agents for carbonyl compounds to the corresponding alcohols. google.commdpi.com The chemoselective reduction of aldehydes in the presence of ketones can be achieved using specific catalyst systems with silanes. researchgate.netscirp.org The steric bulk of the di(isopropyl)silyl group can enhance this selectivity.

The steric hindrance imparted by the di(isopropyl)silyl group makes this compound an excellent reagent for the selective functionalization of molecules containing multiple reactive sites. escholarship.org For instance, in a molecule with multiple hydroxyl groups, the less sterically hindered hydroxyl group can be selectively silylated with this compound, leaving the more hindered groups available for subsequent reactions. organic-chemistry.org This chemoselectivity is crucial in the synthesis of complex natural products and other polyfunctional molecules. researchgate.netnih.gov

A photocatalytic method for the deoxygenative alkylation of diols has been developed, demonstrating high selectivity for the primary alcohol over secondary and tertiary alcohols. researchgate.netnih.gov This selectivity is achieved through the selective formation of a xanthate salt at the less hindered alcohol, which then undergoes radical deoxygenation and alkylation. researchgate.netnih.gov

Building Block for Complex Organosilicon Architectures

Chlorosilanes are fundamental building blocks for the synthesis of a wide array of organosilicon compounds, including polymers and dendrimers. researchgate.netnih.govresearchgate.netsemanticscholar.org

The reaction of chlorosilanes with nucleophiles is a common method for the formation of silicon-carbon and silicon-oxygen bonds, which are the backbones of many complex organosilicon structures. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.net For example, the hydrosilylation of polyolefinic dendritic cores with functionalized alkylhydrosilanes is an efficient method for synthesizing carbosilane dendrimers. researchgate.net this compound can be incorporated into these structures to introduce specific properties or to act as a branching point. The synthesis of carbosilane dendrimers often involves a divergent process with repetitive sequences of hydrosilylation and nucleophilic substitution with Grignard or organolithium reagents. researchgate.netresearchgate.net

Furthermore, chlorosilanes are precursors to polysiloxanes, which are polymers with a silicon-oxygen backbone. nih.govmdpi.com The hydrolysis of chlorosilanes leads to the formation of silanols, which can then condense to form siloxane bonds. mdpi.com By using functionalized chlorosilanes like this compound, it is possible to create polysiloxanes with specific side chains and properties. researchgate.net For instance, heterotelechelic polydimethylsiloxane (B3030410) (PDMS) derivatives with high chain-end fidelity can be synthesized using specifically designed silyl hydride-based initiators, which can be prepared from chlorosilanes. nih.gov

Precursor in Silsesquioxane and Polysiloxane Synthesis

Chlorosilanes are fundamental building blocks in the production of silicone polymers (polysiloxanes) and silsesquioxanes. mdpi.com Polysiloxanes are polymers with a repeating silicon-oxygen backbone (–Si–O–), while silsesquioxanes are cage-like or ladder-like structures with the general formula (RSiO₁․₅)ₙ. nih.gov

The functionality of the chlorosilane precursor dictates the structure of the resulting polymer. For instance, trifunctional silanes (RSiCl₃) are primary precursors for creating the highly cross-linked, three-dimensional networks of silsesquioxanes. nih.gov In contrast, this compound, being a monochlorosilane, primarily acts as a chain terminator or an end-capping agent in polysiloxane synthesis. Its reaction with a growing polysiloxane chain introduces a diisopropylsilyl group at the chain's end, preventing further polymerization at that site. This function is crucial for controlling the molecular weight and viscosity of silicone fluids and elastomers.

While not a primary builder of the silsesquioxane cage, this compound can be used to functionalize the surface of pre-formed silsesquioxane structures. By reacting with residual silanol (B1196071) (Si-OH) groups on the cage, it can modify the periphery of the molecule, influencing its solubility and compatibility with other materials. The bulky isopropyl groups provide significant steric hindrance, which can be used to create specific architectures and prevent intermolecular aggregation.

Formation of Organosilicon Compounds with Tunable Properties

This compound is a key intermediate in the synthesis of a wide range of organosilicon compounds. cfmats.com The silicon-chlorine bond is highly reactive and can be readily displaced by various nucleophiles, particularly organometallic reagents like Grignard reagents or organolithium compounds. lkouniv.ac.in This reaction allows for the attachment of diverse organic functional groups to the diisopropylsilyl moiety. cfmats.com

The steric bulk of the two isopropyl groups is a defining feature that chemists exploit to control reactivity and confer specific properties on the final compound. This steric hindrance can lead to selective reactions at less hindered sites in a molecule and enhances the thermal stability and solubility of the resulting organosilicon compound in organic solvents. By carefully selecting the organic group to be introduced, a wide array of compounds with tunable electronic, physical, and chemical properties can be synthesized. iust.ac.ir

Table 1: Synthesis of Organosilicon Compounds from this compound

| Reactant | Resulting Compound Class | Tunable Properties | Potential Application |

|---|---|---|---|

| Alkynyl Grignard/Lithium Reagents | Alkynyl(diisopropyl)silanes | Electronic properties, Reactivity for click chemistry | Precursors for carbosilane dendrimers, Organic synthesis unt.edu |

| Aryllithium/Grignard Reagents | Aryl(diisopropyl)silanes | Thermal stability, Optical properties, Electronic properties | Materials for electronics, Photoluminescent materials |

| Amines/Amides | (Diisopropyl)silylamines | Reactivity, Basicity | Silylating agents, Precursors to silicon-nitride materials sigmaaldrich.com |

Contributions to Polymer and Advanced Materials Science

The utility of this compound extends significantly into the realm of polymer chemistry and the development of advanced materials, where it is used to create monomers, interface different material types, and precisely engineer surface properties.

Synthesis of Organosilicon Monomers for Polymeric Systems

The development of modern high-tech materials relies heavily on organosilicon molecules, both as individual compounds and as polymeric structures. rsc.org this compound serves as a valuable starting material for the synthesis of specialized organosilicon monomers. mdpi.com These monomers, containing the diisopropylsilyl group, can be incorporated into various polymer backbones to impart the desirable properties of silicones, such as thermal stability, flexibility, and hydrophobicity.

The synthesis typically involves reacting this compound with a bifunctional organic molecule. For example, a reaction with a molecule containing both a hydroxyl group and a polymerizable group (like a vinyl or acrylate (B77674) group) would first form a silyl ether, which can then be polymerized. This strategy allows for the creation of a diverse library of functional monomers for use in various polymerization techniques, leading to new polymeric systems with tailored performance characteristics. rsc.org

Interfacing Organic and Inorganic Substrates via Silane Coupling

A significant challenge in materials science is ensuring strong and durable adhesion between dissimilar materials, such as an inorganic filler (e.g., glass, silica) and an organic polymer matrix. shinetsusilicones.com Silane coupling agents are molecules designed to bridge this interface. tcichemicals.com They achieve this by having two different types of reactive groups: one that bonds to the inorganic surface and another that reacts with or is compatible with the organic polymer. gantrade.comspecialchem.com

This compound functions effectively in this role by modifying the surface of the inorganic material. researchgate.net The reactive Si-Cl bond readily reacts with surface hydroxyl (-OH) groups present on inorganic materials like silica (B1680970) or metal oxides, forming a robust, covalent Si-O-substrate bond. ethz.chnih.gov This process anchors the diisopropylsilyl group to the surface. The attached, nonpolar isopropyl groups alter the surface energy of the inorganic material, making it more hydrophobic and organophilic. gelest.com This enhanced compatibility improves the wetting of the inorganic surface by the organic polymer resin, leading to better dispersion and stronger interfacial adhesion in the final composite material. specialchem.comspecialchem.com

Surface Modification and Functionalization for Engineered Materials

The ability to precisely control the surface properties of materials is critical for a vast range of advanced applications. gelest.com this compound is an effective agent for the surface modification and functionalization of various substrates. dakenchem.com The process, known as silanization, involves the chemical attachment of diisopropylsilyl groups onto a surface, fundamentally altering its properties. ethz.chnih.gov

This surface treatment is driven by the reaction of the chlorosilane with surface hydroxyl groups or even trace amounts of adsorbed water. ethz.ch The result is a covalently bound monolayer that presents the bulky, nonpolar isopropyl groups to the external environment. This modification can be used to achieve several desired outcomes, such as creating water-repellent coatings, reducing surface friction, and preventing the unwanted adhesion of biological molecules. gelest.comdakenchem.com The engineered surfaces are integral to applications ranging from microfluidics and electronics to specialized coatings. gelest.complatypustech.com

Table 2: Effects of Surface Modification with this compound

| Substrate | Primary Change in Surface Property | Engineered Material Application |

|---|---|---|

| Glass/Silica | Increased Hydrophobicity, Lower Surface Energy | Water-repellent coatings, Anti-graffiti surfaces, Stationary phases in chromatography |

| Metal Oxides (e.g., Al₂O₃, TiO₂) | Improved Corrosion Resistance, Altered Wettability | Protective coatings, Adhesion promotion for paints and polymers ethz.ch |

| Silicon Wafers | Passivation, Dielectric Modification | Microelectronics, Semiconductor manufacturing iust.ac.ir |

Advanced Spectroscopic and Analytical Characterization of Chlorodi Isopropyl Silane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds like chlorodi(isopropyl)silane. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and structure of molecules. longdom.org

One-dimensional NMR experiments involving ¹H, ¹³C, and ²⁹Si nuclei are fundamental for confirming the identity and purity of this compound. Each nucleus within the molecule resonates at a characteristic frequency, known as the chemical shift (δ), which is influenced by its local electronic environment. oregonstate.edupressbooks.pub

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. In this compound, two main types of protons are expected: the methine (-CH) proton and the methyl (-CH₃) protons of the isopropyl groups. The methine proton is directly attached to the silicon-bearing carbon and is expected to appear as a multiplet due to coupling with the six methyl protons. The methyl protons, being equivalent, would appear as a doublet due to coupling with the single methine proton. ucalgary.ca

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. masterorganicchemistry.comoregonstate.edu For this compound, two distinct signals are anticipated: one for the methine carbons and another for the methyl carbons of the two equivalent isopropyl groups. The chemical shifts are influenced by the electronegativity of the attached silicon and chlorine atoms. oregonstate.eduwisc.edu

²⁹Si NMR: Silicon-29 (B1244352) NMR is particularly powerful for directly probing the silicon environment. The chemical shift of the ²⁹Si nucleus in this compound is highly sensitive to the substituents attached to it—in this case, one chlorine atom, one hydrogen atom, and two isopropyl groups.

Spin-spin coupling between adjacent nuclei provides further structural detail. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz). ucalgary.calibretexts.org In ¹H NMR, the coupling between the methine and methyl protons (³JHH) is a characteristic value for isopropyl groups. iastate.edu Furthermore, coupling between protons and the ²⁹Si nucleus (¹JSiH and ²JSiH) can often be observed as satellite peaks, providing direct evidence of Si-H and Si-C-H connectivity.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | -CH(CH₃)₂ | ~1.0 - 1.5 | Septet | ³JHH ≈ 7 Hz |

| ¹H | -CH(CH ₃)₂ | ~0.9 - 1.2 | Doublet | ³JHH ≈ 7 Hz |

| ¹H | Si-H | ~4.0 - 5.0 | Nonet or multiplet | ¹JSiH ≈ 200-300 Hz |

| ¹³C | -C H(CH₃)₂ | ~15 - 25 | CH | |

| ¹³C | -CH(C H₃)₂ | ~17 - 20 | CH₃ |

Note: The predicted values are based on typical ranges for similar organosilicon compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are employed to map out the connectivity of atoms within a molecule, which is especially useful for confirming complex structures. longdom.orgwikipedia.org For this compound, several 2D experiments are particularly informative:

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. sdsu.edulibretexts.org A COSY spectrum of this compound would show a cross-peak connecting the signal of the methine (-CH) proton with the signal of the methyl (-CH₃) protons, confirming the isopropyl fragment's connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. sdsu.eduyoutube.comepfl.ch An HSQC spectrum would show a cross-peak between the methine proton signal and the methine carbon signal, and another cross-peak between the methyl proton signals and the methyl carbon signal. This provides an unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. youtube.comepfl.chemerypharma.com For this compound, an HMBC spectrum would be expected to show a correlation between the methine protons and the methyl carbons within the same isopropyl group (a ³JCH coupling). Crucially, it could also show a correlation between the isopropyl protons and the silicon atom (via ²JSiH and ³JSiH couplings if ²⁹Si HMBC is performed), confirming the attachment of the isopropyl groups to the silicon center.

Surface-Sensitive Spectroscopic Techniques for Thin Films and Interfaces

When this compound is used to modify surfaces, forming thin films or self-assembled monolayers, surface-sensitive techniques are required to characterize the resulting interface. byu.edu

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for this purpose. diva-portal.org XPS irradiates a surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which allows for the determination of their binding energy.

An XPS analysis of a surface treated with this compound can provide:

Elemental Composition: The presence of silicon, carbon, and chlorine on the surface can be confirmed, and their relative atomic concentrations can be quantified. researchgate.netlehigh.edu

Chemical State Information: High-resolution XPS spectra of individual elements (e.g., Si 2p, C 1s, Cl 2p) provide information about the chemical bonding environment. researchgate.net For example, the Si 2p binding energy will be different for silicon in the form of Si-C, Si-Cl, and Si-O, allowing one to distinguish between the intact silane (B1218182), hydrolyzed species, and siloxane networks on the surface. researchgate.netunica.it

Film Thickness: By analyzing the attenuation of substrate signals or by using angle-resolved XPS (ARXPS), the thickness of the deposited silane layer can be estimated, often confirming monolayer or multilayer coverage. unica.itresearchgate.net

These techniques are crucial for understanding how the silane molecules anchor to a substrate and how they are oriented, which is vital for controlling the properties of functionalized surfaces. byu.edulehigh.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface wikipedia.org. The process involves irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface wikipedia.org.

In the analysis of films derived from this compound, XPS is instrumental in verifying the presence of silicon, carbon, and chlorine on a substrate and determining their atomic concentrations. Crucially, XPS can distinguish between different oxidation states and local chemical environments through "chemical shifts" in the binding energies of the core electrons wikipedia.org. For instance, the Si 2p signal can be deconvoluted to identify silicon bonded to carbon (Si-C), silicon bonded to oxygen (Si-O) from interaction with a substrate or atmospheric moisture, and silicon bonded to chlorine (Si-Cl) nih.gov.

High-resolution XPS spectra of the C 1s and Si 2p regions provide detailed information about the chemical structure of the silane layer. For example, analysis of related organosilane films on silicon or gold substrates has demonstrated the ability to identify Si-C bonds from the alkyl groups and Si-O-Si bonds that form upon hydrolysis and condensation nih.govmdpi.com.

Research Findings: In studies involving the functionalization of surfaces with various silanes, such as 3(mercaptopropyl)-trimethoxysilane (MPTMS) and (3-aminopropyl) triethoxysilane (APTES), XPS is used to confirm the attachment and determine the chemical state of the elements. High-resolution spectra allow for the identification of specific functional groups and bonding arrangements on the surface mdpi.com. For instance, the Si 2p peak in an MPTMS layer on a gold substrate is typically observed around a binding energy of 102.4 eV, indicative of Si-O-C and Si-O-Si environments mdpi.com. The C 1s spectrum can be resolved into components corresponding to C-S, C-C, and C-O bonds mdpi.com.

The table below, derived from a study on MPTMS and APTES layers on a gold substrate, illustrates the type of quantitative and chemical state information that can be obtained using XPS for organosilane films. This serves as a model for the data that would be sought in the analysis of this compound layers mdpi.com.

| Element | High-Resolution Spectrum | Binding Energy (eV) | Inferred Chemical State/Bonding | Atomic % (Example) |

| Si | Si 2p | ~102.4 | Si-O-C, Si-O-Si | 15.2 |

| C | C 1s | ~284.8 | C-C, C-H | 45.1 |

| ~286.5 | C-S, C-O | |||

| O | O 1s | ~532.5 | Si-O-Si, Si-O-C | 30.5 |

| S | S 2p | ~163.7 | C-S (Thiol) | 9.2 |

| Data modeled after findings for MPTMS functionalized surfaces mdpi.com. |

High-Sensitivity Low Energy Ion Scattering (HS-LEIS) for Surface Topography

High-Sensitivity Low Energy Ion Scattering (HS-LEIS) is an exceptionally surface-sensitive technique that provides quantitative compositional information exclusively about the outermost atomic layer of a material researchgate.netresearchgate.net. The technique involves directing a beam of low-energy noble gas ions (e.g., He+, Ne+) at the sample surface and analyzing the energy of the ions that are scattered after a single binary collision with a surface atom researchgate.net. Because noble gas ions have a high probability of being neutralized if they penetrate past the first atomic layer, the signal is inherently specific to the top surface researchgate.net.

For this compound-treated surfaces, HS-LEIS would be the ideal technique to determine how the silane molecules arrange on the substrate. It can definitively answer whether the surface is terminated by the isopropyl groups or if there are domains of underlying substrate exposed. This analysis provides crucial information on the completeness and uniformity of the silane monolayer, which dictates properties like hydrophobicity and surface reactivity. The high sensitivity of HS-LEIS allows for the use of very low ion doses, minimizing potential damage to the organic silane layer during analysis researchgate.net.

Research Findings: While specific HS-LEIS data for this compound is not readily available, the application of this technique to catalysts and other materials demonstrates its power. For instance, in catalysis research, HS-LEIS is used to determine the elemental composition of the active surface layer, which is critical for understanding catalytic activity researchgate.net. The technique provides straightforward quantification when suitable reference materials are used researchgate.net. A study on zinc and copper foils presented HS-LEIS spectra that serve as references for instrumental sensitivity, a necessary step for quantitative analysis of unknown samples researchgate.net. For a this compound layer, HS-LEIS could quantify the surface coverage of Si and C, providing a direct measure of the silane layer's packing density and orientation.

| Parameter | Description | Relevance to this compound Analysis |

| Primary Ion Beam | Low energy (1-10 keV) He+, Ne+, or Ar+ ions researchgate.netresearchgate.net. | Choice of ion determines mass resolution for detecting C, Si, and Cl on the surface. |

| Scattered Ion Energy | Directly related to the mass of the surface atom it collided with. | Allows for unambiguous identification of the elements present on the absolute top layer. |

| Signal Intensity | Proportional to the concentration of a specific element on the surface. | Enables quantitative determination of surface coverage and uniformity of the silane film. |

| Surface Specificity | Signal is exclusively from the outermost atomic layer researchgate.net. | Determines if the surface is terminated by isopropyl groups or if the substrate is exposed. |

Spectroscopic Ellipsometry (SE) for Film Thickness and Optical Properties

Spectroscopic Ellipsometry (SE) is a non-destructive, optical technique used to determine the thickness and optical constants (refractive index n and extinction coefficient k) of thin films parksystems.comsvc.orgsvc.org. It measures the change in the polarization state of light upon reflection from a sample surface over a range of wavelengths svc.orgsvc.org. This change is represented by two parameters, Psi (Ψ) and Delta (Δ). By fitting the measured (Ψ, Δ) spectra to a suitable optical model, the film's thickness and its optical properties can be extracted with high precision, often at the sub-nanometer level parksystems.com.

For coatings derived from this compound, SE is an essential tool for quality control and process development. It provides a rapid and accurate measurement of the film thickness, ensuring consistency across a substrate and between batches. The derived optical constants are also critical, as they are intrinsic material properties that can be related to the film's density and chemical composition.

Research Findings: SE has been extensively used to characterize various organosilane films. For example, in a study of (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) layers on a Si/SiO₂ substrate, imaging ellipsometry was used to map the film thickness with micrometer-scale lateral resolution parksystems.com. The technique was sensitive enough to detect thickness differences between a 5.3 nm untreated silane coat and a 3.8 nm layer that had been partially removed parksystems.com.

To analyze the SE data, a multi-layer optical model is constructed, which typically includes the substrate, any native oxide layer, the silane film itself, and a surface roughness layer. The optical properties of the silane layer are often described using a dispersion model, such as the Cauchy model for transparent films.

The table below shows representative data that can be obtained from SE analysis of a thin organosilane film on a silicon substrate.

| Parameter | Value | Description |

| Film Thickness | 5.3 nm | The average thickness of the silane layer. |

| Refractive Index (at 632 nm) | 1.48 | An optical constant related to the speed of light in the material. |

| Surface Roughness | 0.5 nm | Modeled as a mixture of silane and voids, indicating the smoothness of the film. |

| Optical Model | Cauchy Model | A mathematical formula used to describe the refractive index of the transparent silane film as a function of wavelength. |

| Data modeled after findings for GLYMO films parksystems.com. |

Imaging Spectroscopy and Microstructural Analysis

Beyond average film properties, understanding the morphology, microstructure, and spatial chemical distribution is vital. Imaging and microstructural techniques provide this localized information, revealing details about film uniformity, defect formation, and the distribution of chemical species.

Scanning Transmission Electron Microscopy (STEM) for Morphological Studies

Scanning Transmission Electron Microscopy (STEM) is a powerful imaging technique that provides high-resolution morphological and structural information about thin samples. In STEM, a finely focused electron beam is scanned across the sample, and various signals are collected to form an image nih.goveuropa.eu. By preparing a cross-section of a substrate coated with a this compound-derived film, STEM can directly visualize the film's thickness, its uniformity, and the quality of the interface with the substrate.

Techniques such as High-Angle Annular Dark-Field (HAADF)-STEM are particularly useful as the image contrast is sensitive to the atomic number (Z-contrast), allowing for the differentiation of layers with different elemental compositions. This would enable clear visualization of the carbon-silicon-based film on a different substrate material.